molecular formula C11H8N2S2 B5706117 6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile

6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile

Cat. No.: B5706117
M. Wt: 232.3 g/mol
InChI Key: AJMSNHGKNZFNOS-UHFFFAOYSA-N
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Description

6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a thiophene substituent at position 4, a methyl group at position 6, a thioxo (C=S) group at position 2, and a cyano (-CN) group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-methyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S2/c1-7-5-8(10-3-2-4-15-10)9(6-12)11(14)13-7/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMSNHGKNZFNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321350
Record name 6-methyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

127144-09-6
Record name 6-methyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile typically involves the reaction of thiophene-2-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent, which facilitates the formation of the thioxo group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis and the use of automated synthesis equipment can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-4-thiophen-2-yl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thioxo and nitrile groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-thioxo-1,2-dihydropyridine-3-carbonitriles. Key structural analogues include:

Compound Name Substituents (Positions) Key Differences vs. Target Compound
6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Phenyl (6), Thiophen-2-yl (4), Thioxo (2) Methyl (6) vs. phenyl (6)
6-(5-Bromo-benzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Benzofuran-2-yl (6), Thioxo (2) Thiophen-2-yl (4) vs. benzofuran (6)
4-(4-Methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Methoxyphenyl (4), Oxo (2), Phenyl (6) Thioxo (2) vs. oxo (2); methyl (6) vs. phenyl (6)
6-[4-(4-Dimethylaminophenyl)]-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl derivatives Dimethylaminophenyl (4), Thioxo (2) Pyridine vs. pyrimidine core; substituent positions differ

Key Observations :

  • Position 2 : Thioxo (C=S) vs. oxo (C=O) groups (e.g., ) influence tautomerization stability and hydrogen-bonding capacity. Thioxo derivatives exhibit stronger intermolecular interactions due to sulfur’s polarizability .
  • Position 4 : Thiophen-2-yl substituents (as in the target compound) enhance aromaticity and electron-richness compared to methoxyphenyl or bromobenzofuran groups, affecting redox properties and reactivity .
Physicochemical Properties
Property Target Compound 6-Phenyl Analogue Bromobenzofuran Derivative
Melting Point (°C) Not explicitly reported 260–262 >300
IR ν(CN) (cm⁻¹) ~2220 (predicted) 2220 2218
¹H-NMR (δ, ppm) Expected CH3 at ~2.1–2.5 Aromatic H: 7.01–8.17 CH3: 2.39; ArH: 7.23–7.97

Notes:

  • The methyl group in the target compound simplifies NMR spectra compared to phenyl or benzofuran derivatives, reducing aromatic proton complexity.
  • Higher melting points in bromobenzofuran derivatives (>300°C) suggest stronger crystal packing due to halogenated substituents .

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : Thiophene and thioxo groups are critical for bioactivity, while position 6 substituents modulate solubility and toxicity .
  • Synthetic Innovation: Ultrasonication and nanoparticle catalysts (e.g., CdI2) improve yields in complex analogues .
  • Unresolved Challenges : The target compound’s exact biological profile and metabolic stability remain uncharacterized, warranting further study.

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